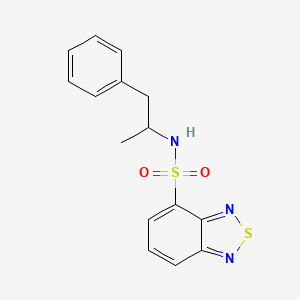
N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-METHYL-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives This compound is known for its unique chemical structure, which includes a benzothiadiazole ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHYL-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiadiazole core with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the N-(1-METHYL-2-PHENYLETHYL) Group: The final step involves the alkylation of the sulfonamide with 1-methyl-2-phenylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHYL-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzothiadiazole derivatives
Scientific Research Applications
N-(1-METHYL-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(1-METHYL-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the benzothiadiazole ring can interact with cellular receptors or proteins, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-METHYL-2-PHENYLETHYL)BENZOTHIAZOLE-2-SULFONAMIDE
- N-(1-METHYL-2-PHENYLETHYL)BENZOTHIAZOLE-4-SULFONAMIDE
- N-(1-METHYL-2-PHENYLETHYL)BENZOTHIADIAZOLE-2-SULFONAMIDE
Uniqueness
N-(1-METHYL-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is unique due to the specific positioning of the sulfonamide group on the benzothiadiazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C15H15N3O2S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-11(10-12-6-3-2-4-7-12)18-22(19,20)14-9-5-8-13-15(14)17-21-16-13/h2-9,11,18H,10H2,1H3 |
InChI Key |
FAXDCHDYMDIWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11094522.png)
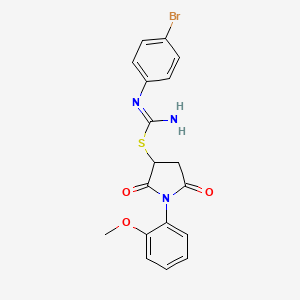
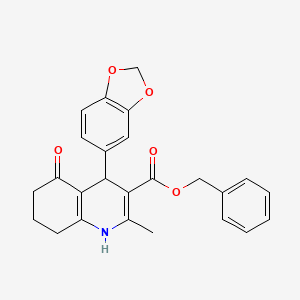
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11094540.png)
![4-[({4-[Acetyl(methyl)amino]phenyl}imino)methyl]-2-methoxyphenyl acetate](/img/structure/B11094554.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11094561.png)
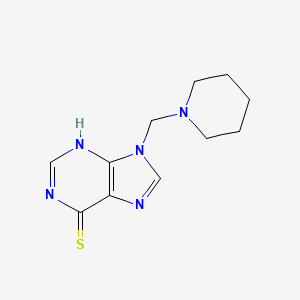
![2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11094572.png)
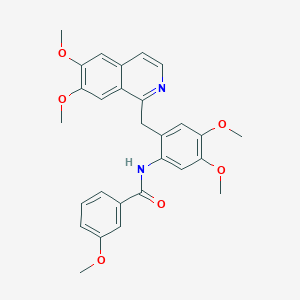
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol](/img/structure/B11094591.png)

![(4-fluorophenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11094603.png)
![(3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094609.png)

